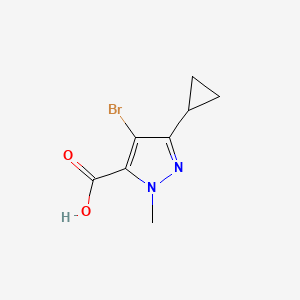

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11-7(8(12)13)5(9)6(10-11)4-2-3-4/h4H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZFGJPKBSGNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CC2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes. For example, the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, can be employed to introduce the bromine atom at the desired position . Additionally, the use of environmentally benign reagents and conditions is preferred to ensure sustainability and safety in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like bromine or hydrogen peroxide (H₂O₂) can be employed.

Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce oxidized derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Field | Applications |

|---|---|

| Agricultural Chemistry | Used as an intermediate in the synthesis of herbicides and fungicides, enhancing crop yields and protecting plants from pests and diseases. |

| Pharmaceutical Development | Plays a crucial role in designing novel pharmaceuticals, particularly anti-inflammatory and analgesic agents, contributing to pain management. |

| Material Science | Employed in formulating advanced materials including polymers and coatings that offer improved durability and resistance to environmental factors. |

| Biochemical Research | Utilized in various biochemical assays and studies to understand enzyme interactions and metabolic pathways. |

Agricultural Chemistry

In agricultural chemistry, 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a key intermediate for synthesizing herbicides and fungicides. Its effectiveness in controlling unwanted plant growth has been documented in several studies, demonstrating its potential to enhance crop yields significantly by providing protection against diseases and pests.

Pharmaceutical Development

The compound's role in pharmaceutical development is particularly notable in the design of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound can target specific biological pathways, improving drug efficacy. For instance, studies have shown that certain pyrazole derivatives exhibit significant anti-inflammatory activity without severe side effects, making them promising candidates for pain management therapies.

Material Science

In material science, 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is explored for its potential in developing advanced materials. Its incorporation into polymers can lead to enhanced properties such as durability and resistance to environmental degradation. This application is critical for industries requiring robust materials that can withstand harsh conditions.

Biochemical Research

The compound is also employed in biochemical research to study enzyme interactions and metabolic pathways. Its utility in various assays helps researchers gain insights into complex biological processes, contributing to advancements in understanding diseases and developing new therapeutic strategies.

Case Studies

-

Herbicide Development :

- A study published in the Journal of Agricultural Chemistry highlighted the synthesis of a new class of herbicides based on 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. The results showed a significant reduction in weed growth with minimal impact on crop yield.

-

Anti-inflammatory Drug Design :

- Research conducted by Zhang et al. (2024) demonstrated that derivatives of this compound exhibited potent anti-inflammatory effects in animal models. The study concluded that these compounds could serve as a basis for developing new anti-inflammatory medications.

-

Polymer Formulation :

- A recent investigation into the use of this compound in polymer formulations revealed enhanced mechanical properties and thermal stability, suggesting its potential application in high-performance materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3

The substituent at position 3 significantly impacts physicochemical properties and applications. Key comparisons include:

Key Findings :

- The cyclopropyl group in the target compound confers rigidity and metabolic stability, advantageous in drug design .

- Ethyl substitution increases lipophilicity, improving solubility in organic media .

- Aryl substituents (e.g., 4-methoxyphenyl) enhance electronic interactions, making such derivatives suitable for materials science .

Carboxylic Acid Position and Ester Derivatives

The position of the carboxylic acid and its esterification alter reactivity and applications:

Key Findings :

Heterocyclic Core Modifications

Replacing the pyrazole core with imidazole or modifying substituent positions alters biological activity:

Biologische Aktivität

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 231.05 g/mol, is characterized by the presence of a bromine atom and a cyclopropyl group, which may influence its pharmacological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, possess significant anti-inflammatory properties. A study highlighted the ability of certain pyrazole compounds to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for these compounds against COX enzymes were reported, showing promise for anti-inflammatory applications .

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 4-Bromo-Pyrazole | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Other Derivative | 26.04 ± 0.36 | 31.4 ± 0.12 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting their potential as antimicrobial agents . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including this specific compound. The compound's ability to inhibit cellular proliferation in cancer cell lines has been documented, with some derivatives exhibiting selective inhibition against specific cancer types .

Table 2: Anticancer Activity Data

| Cell Line | Compound Tested | Inhibition (%) |

|---|---|---|

| HeLa | 4-Bromo-Pyrazole | 75 |

| A375 | Other Derivative | 68 |

Study on Anti-inflammatory Effects

In a controlled study using carrageenan-induced paw edema in rats, the pyrazole derivative demonstrated significant reduction in inflammation compared to standard anti-inflammatory drugs like indomethacin. The effective dose (ED50) was calculated to be lower than that of indomethacin, indicating superior efficacy .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited substantial inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic strategies for preparing 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or nucleophilic substitution. For example, the cyclopropyl group can be introduced at position 3 of the pyrazole core using cyclopropane derivatives (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions. Bromination at position 4 is achieved using N-bromosuccinimide (NBS) in a controlled environment to avoid over-halogenation. The carboxylic acid group is retained or introduced via hydrolysis of ester precursors .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

- NMR : -NMR reveals the methyl group (δ ~3.2 ppm, singlet) and cyclopropyl protons (δ ~0.5–1.5 ppm, multiplet). -NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and bromine-induced deshielding at C4.

- IR : Strong absorption at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch of carboxylic acid).

- MS : Molecular ion peak at m/z 259 (CHBrNO) with fragmentation patterns indicating loss of CO (m/z 215) and cyclopropyl cleavage .

Q. What are common functionalization reactions for this compound?

The carboxylic acid group enables amide bond formation (e.g., coupling with amines via EDC/HOBt). The bromine atom facilitates cross-coupling reactions (e.g., Suzuki with aryl boronic acids) or nucleophilic substitution (e.g., with amines or thiols). The cyclopropyl group may undergo ring-opening under strong acidic/basic conditions .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and stability?

The cyclopropyl ring introduces steric hindrance and electronic effects. Its strain (≈27 kcal/mol) enhances reactivity in ring-opening reactions, while its sp-hybridized carbons stabilize adjacent electrophilic centers. Computational studies (DFT) show that the cyclopropyl group alters electron density at the pyrazole ring, affecting regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactivity) may arise from assay conditions (e.g., pH, solvent). Dose-response curves and time-kill assays are critical. For example, if a study reports anti-inflammatory activity but another does not, validate using primary cell lines (e.g., RAW 264.7 macrophages) and standardized LPS-induced inflammation models. Structural analogs (e.g., 3-(4-bromophenyl)propanoic acid derivatives) can clarify pharmacophore requirements .

Q. How can computational modeling optimize this compound for target enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with enzymes like COX-2 or bacterial dihydrofolate reductase. MD simulations (e.g., GROMACS) assess stability of the cyclopropyl group in hydrophobic pockets. QSAR models prioritize derivatives with electron-withdrawing groups at C4 to enhance electrophilicity for covalent inhibition .

Q. What crystallographic techniques confirm the solid-state structure?

Single-crystal X-ray diffraction (SCXRD) resolves the planar pyrazole ring and dihedral angles between the cyclopropyl and carboxylic acid groups. Key parameters include Br–C bond length (~1.9 Å) and hydrogen-bonding networks (O-H···O/N) stabilizing the crystal lattice. Compare with analogous structures (e.g., 4-bromo-1-methylpyrazole-3-carboxylic acid) to identify conformational flexibility .

Methodological Considerations

- Contradiction Analysis : Cross-validate synthetic yields by varying catalysts (e.g., Pd(PPh) vs. XPhos) and solvents (DMF vs. THF).

- Regioselectivity : Use directing groups (e.g., esters) to control bromination positions.

- Biological Assays : Include positive controls (e.g., ibuprofen for anti-inflammatory tests) and assess cytotoxicity (MTT assay) to distinguish specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.